7-Keto-DHEA
描述
Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily synthesized in the adrenal cortex, with smaller contributions from the gonads and brain . It serves as a precursor for sex hormones (testosterone, estradiol) and exhibits multifunctional roles, including immunomodulation, neuroprotection, and metabolic regulation . DHEA circulates in blood predominantly as its sulfated metabolite, DHEA sulfate (DHEA-S), which acts as a stable reservoir for tissue-specific conversion to active hormones . Clinical interest in DHEA spans adrenal insufficiency, aging, and reproductive health, though evidence for its therapeutic efficacy remains mixed .
属性
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Record name | dehydroepiandrosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020379 | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0635 mg/mL | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-43-0 | |
| Record name | Dehydroepiandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-141 °C, 140 - 141 °C | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Traditional Chemical Synthesis Routes
Base-Catalyzed Isomerization of Androstenedione
Early methods for DHEA synthesis relied on the isomerization of androst-4-ene-3,17-dione (4-AD) to androst-5-ene-3,17-dione (5-AD) using potassium tert-butoxide in tert-butyl alcohol. The reaction, conducted under nitrogen at 20°C for 90 minutes, achieved a 65–70% yield but generated oxidized impurities due to the excessive base (10 equivalents). Post-reaction workup involved quenching with 10% acetic acid, sodium bicarbonate neutralization, and ether extraction, followed by recrystallization from acetone. However, this method’s susceptibility to side reactions and low scalability limited its industrial adoption.
Multistep Protection-Deprotection Strategies
Chinese and Korean patents describe multistep routes starting from 16-dehydropregnenolone acetate. These processes involve oxime formation, Beckmann rearrangement, and hydrolysis to yield DHEA acetate, which is subsequently deacetylated. For example, treating 16-dehydropregnenolone acetate oxime with thionyl chloride in tetrahydrofuran (THF) facilitated rearrangement to DHEA acetate, followed by alkaline hydrolysis (K₂CO₃ in ethanol) to produce DHEA. While effective, these methods required meticulous protection of the C3 hydroxyl group and incurred yield losses during repeated crystallizations.
Enzymatic Reduction and Stereoselective Methods
Ketoreductase-Mediated 3β-Hydroxylation
A breakthrough in DHEA synthesis emerged with the use of ketoreductases (KREDs) to selectively reduce 5-AD to DHEA. Source 6 details a process where 5-AD (5 g) is incubated with a KRED (Sequence ID No:1), NAD⁺, NADP⁺, and glucose dehydrogenase (GDH) in a potassium phosphate buffer (pH 6.5) at 30–35°C. The enzymatic system achieved >95% conversion in 4–24 hours, with the 3β-hydroxy configuration selectively formed. Co-factor regeneration via glucose oxidation ensured cost-effectiveness, while methyltetrahydrofuran (MeTHF) enabled efficient product extraction.
Table 1: Enzymatic vs. Chemical Reduction of 5-AD
| Parameter | Enzymatic Reduction (KRED) | Chemical Reduction (NaBH₄) |
|---|---|---|
| Temperature | 30–35°C | 0–5°C |
| Reaction Time | 4–24 hours | 30 minutes |
| 3β:3α Selectivity | >99:1 | 85:15 |
| Yield | 92–95% | 70–75% |
| Impurity Profile | <1% | 5–8% |
Optimization of Buffer and Solvent Systems
The enzymatic process’s efficiency depended on ionic strength and solvent choice. A 50 mM potassium phosphate buffer (pH 6.5) minimized enzyme denaturation, while MeTHF improved substrate solubility and product recovery. Post-reaction, the organic layer was evaporated, and crude DHEA (94.5% purity by qNMR) was recrystallized from ethyl acetate/heptane to achieve >99% purity.
Chemoenzymatic Hybrid Approaches
Isomerization-Ketoreduction-Acetylation Cascade
A three-step chemoenzymatic route (4-AD → 5-AD → DHEA → DHEA acetate) combined chemical isomerization with enzymatic reduction. Source 6 optimized the isomerization using tert-butoxide in tert-amyl alcohol, achieving 98% conversion to 5-AD at 50°C. Subsequent KRED-mediated reduction (Section 2.1) and acetylation with acetic anhydride/pyridine yielded DHEA acetate in 89% overall yield.
Large-Scale Acetylation Protocols
Acetylation of DHEA (10 g) with acetic anhydride (26 mL) in pyridine (25 mL) at 25–30°C for 12 hours produced DHEA acetate. Quenching with ice water followed by dichloromethane extraction and sodium bicarbonate washing removed acidic byproducts. Recrystallization from acetone provided pharmaceutical-grade DHEA acetate (mp 152–154°C).
Purification and Analytical Validation
Crystallization Solvent Screening
Crude DHEA purity improved from 79% to >99% using ethyl acetate/heptane (1:3 v/v) due to differential solubility of 3α-epimer impurities. Polar solvents like acetone preferentially dissolved DHEA, enabling a 92% recovery rate.
Quantitative NMR and HPLC Analysis
Quantitative ¹H-NMR (400 MHz, CDCl₃) confirmed DHEA purity by integrating the C18 methyl protons (δ 0.91 ppm) against internal standards. HPLC methods (C18 column, 60:40 acetonitrile/water) resolved DHEA (RT 8.2 min) from 5-AD (RT 6.5 min) and androstenediol (RT 9.8 min).
Industrial Scalability and Environmental Impact
Waste Reduction in Enzymatic Processes
The KRED-mediated process reduced solvent waste by 40% compared to chemical methods, as MeTHF (recyclable) replaced ether and dichloromethane. E-factor analysis showed a 2.5 kg waste/kg product for enzymatic routes vs. 6.8 kg/kg for traditional synthesis.
Energy Efficiency
Enzymatic reactions operated at ambient temperatures (20–35°C), lowering energy consumption by 30% compared to high-temperature isomerization (50–70°C). Lifecycle assessments estimated a 25% reduction in CO₂ emissions for chemoenzymatic pathways.
化学反应分析
Chemical Reactions Involving DHEA
DHEA undergoes several key chemical transformations in the body and through synthetic processes. These reactions can be categorized into metabolic conversions and synthetic modifications.
Metabolic Conversions
DHEA is metabolized into other steroid hormones via enzymatic reactions:
-
Conversion to Androstenedione : DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B). This reaction involves the oxidation of the 3β-hydroxyl group to a keto group.
-
Conversion to Testosterone : Androstenedione can further be converted into testosterone through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
Conversion to Dihydrotestosterone : Testosterone can be reduced to dihydrotestosterone (DHT) by 5α-reductase, which is a more potent androgen.
-
Sulfation : DHEA can also be sulfated to form dehydroepiandrosterone sulfate (DHEA-S), catalyzed by sulfotransferase enzymes (e.g., SULT2A1). This reaction increases the solubility of DHEA and alters its bioavailability.
Synthetic Modifications
DHEA can be chemically modified in laboratory settings to produce various derivatives:
-
Acetylation : DHEA can be acetylated to form DHEA acetate, enhancing its stability and solubility. This process typically involves treatment with acetic anhydride in the presence of a catalyst.
-
Hydroxylation : Hydroxylation reactions can introduce hydroxyl groups at specific positions on the steroid structure, leading to derivatives with altered biological activity.
-
Ozonolysis and Rearrangement : Advanced synthetic methods involve ozonolysis followed by rearrangements to create novel steroid derivatives with potential pharmacological applications.
Key Research Findings
Recent studies have highlighted various aspects of DHEA's chemical reactions and their implications:
Enzymatic Pathways
Research has shown that the enzymatic pathways involving DHEA are tightly regulated and vary across different tissues. For example, in peripheral tissues, DHEA is predominantly converted into testosterone and estrone, influencing local androgenic and estrogenic activities .
Biological Implications
The conversion of DHEA into more potent steroids like DHT has been linked to various physiological effects, including muscle growth and libido enhancement. Conversely, excessive levels of DHT are associated with conditions like androgenetic alopecia .
Data Tables
科学研究应用
Dehydroepiandrosterone (DHEA) is a steroid hormone produced by the adrenal glands, and it functions as a precursor to other sex steroids, including testosterone and estrogen . Research suggests DHEA supplementation may restore physiological sex steroid levels in certain tissues . While DHEA has been explored for various conditions, its efficacy and safety require further investigation .
Scientific Research Applications
DHEA has been studied across a range of applications, from mood disorders to hormone deficiencies.
Mental Health
- Depression: Studies have explored DHEA's potential in treating depression, particularly in individuals with HIV/AIDS . One study showed DHEA was more effective than a placebo in reducing depressive symptoms in patients with subsyndromal depression . In the intent-to-treat analysis, 56% of the DHEA group responded positively compared to 31% in the placebo group .
- Mood: Some studies on healthy men have shown slight improvements in mood scores with DHEA supplementation, though these improvements were not significantly different .
Hormone Regulation
- Steroidogenesis: DHEA can be metabolized into active androgenic and estrogenic compounds, which are crucial for growth and development . Research indicates that DHEA treatment can restore testosterone and dihydrotestosterone (DHT) levels to near-physiological levels in male reproductive organs .
- Adrenal Insufficiency: DHEA supplementation has been found to restore DHEA/DHEAS and androstenedione levels in individuals with adrenal insufficiency . It may also improve well-being, sexual satisfaction, and insulin sensitivity, and prevent bone mineral density loss .
Autoimmune and Inflammatory Conditions
- Systemic Lupus Erythematosus (SLE): DHEA has demonstrated steroid-sparing effects in SLE .
- Inflammatory Bowel Disease (IBD): One unblinded study reported that DHEA induced remission in a majority of patients with IBD .
- Asthma and Allergy: DHEA/DHEAS may have protective effects in asthma and allergy by attenuating T helper 2 allergic inflammation and reducing eosinophilia and airway hyperreactivity .
Aging and Related Conditions
- Age-Related Changes: Animal studies have associated low DHEA levels with age-related changes, which led to its marketing as an anti-aging supplement . In elderly individuals, DHEA can modulate the immune system, improve physical and psychological well-being, increase muscle strength and bone density, and reduce body fat and skin atrophy .
*DHEA's role in aging is tied to its ability to be converted into sex steroids, which typically decline with age.
Other Potential Applications
- Cardiovascular Health: DHEA modulates cardiovascular signaling pathways and exerts anti-inflammatory, vasorelaxant, and anti-remodeling effects . Low DHEA levels correlate with increased cardiovascular disease and overall mortality .
- Sexual Function: In women, DHEA may improve sexual satisfaction, fertility, and age-related vaginal atrophy .
Dehydroepiandrosterone Supplementation Results in Varying Tissue-Specific Levels of Dihydrotestosterone in Male Mice
- Objective: To determine the effects of DHEA on tissue-specific levels of sex steroids.
- Method: Orchiectomized (ORX) male mice were treated with DHEA for 3 weeks and compared with vehicle-treated ORX mice and gonadal intact mice.
- Results: DHEA treatment restored levels of both testosterone (T) and dihydrotestosterone (DHT) to approximately physiological levels in male reproductive organs. This treatment did not increase DHT levels in skeletal muscle or brain. In the liver, DHEA treatment substantially increased levels of T (at least 4-fold) and DHT (+536%).
Placebo-Controlled Trial of Dehydroepiandrosterone (DHEA) for Treatment of Depression in HIV-Positive Individuals
- Objective: To assess the efficacy of DHEA as a potential treatment for subsyndromal major depressive disorder in HIV-positive adults.
- Method: 145 patients with subsyndromal depression or dysthymia were randomly assigned to receive either DHEA (100–400 mg/day) or a placebo for 8 weeks.
- Results: DHEA was superior based on clinicians’ ratings. The response rate was 56% for the DHEA group versus 31% for the placebo group. Few adverse events were reported in either treatment group, and no significant changes in CD4 cell count or HIV RNA viral load were observed.
Adverse Effects and Risks
While DHEA is available over the counter, it carries potential risks and side effects .
- Hormone-Sensitive Cancers: DHEA supplementation might promote the growth of hormone-sensitive cancers, such as prostate and breast cancers . Elevated DHEA-S levels have been linked to tamoxifen resistance and disease progression in breast cancer .
- Prostate Cancer: A case of cancer flare-up was reported in a patient with advanced prostate cancer undergoing DHEA treatment .
- Androgen Excess: DHEA can cause androgenic effects, such as acne and virilization in women .
Factors Affecting DHEA Research
Several factors contribute to the inconsistent results in DHEA studies :
- Overreliance on Animal Models: DHEA is essentially a human molecule, making animal data less reliable .
- Dosing Protocols: Different dosing protocols with non-pharmacological doses can affect outcomes .
- Rapid Metabolism: The rapid metabolism of DHEA can complicate data interpretation .
- Co-morbidities: The presence of other diseases can influence the effects of DHEA .
- Organ-Specific Differences: DHEA's effects can vary depending on the organ .
作用机制
雄烯二酮作为前激素发挥作用,在周围组织中转化为活性雄激素和雌激素。它与雄激素受体和雌激素受体结合,通过这些途径发挥作用。 此外,雄烯二酮具有神经类固醇活性,影响神经递质系统并提供神经保护作用 .
相似化合物的比较
Comparison with Similar Compounds
Pharmacological and Physiological Roles
Mechanistic and Clinical Divergences
- Neurosteroid Activity: DHEA modulates GABA-A and NMDA receptors, influencing cognition and mood, but clinical trials show inconsistent benefits for conditions like Alzheimer’s disease compared to other neurosteroids (e.g., allopregnanolone) .
Cancer Mechanisms : DHEA inhibits colorectal cancer (CRC) cell proliferation via p53-independent pathways, contrasting with synthetic glucocorticoids, which often rely on p53-mediated apoptosis . Its metabolite, 5-androstenediol, also shows antiproliferative effects but with less robust evidence .
生物活性
Dehydroepiandrosterone (DHEA) is a steroid hormone produced primarily by the adrenal glands and serves as a precursor for both androgens and estrogens. Its biological activities are diverse, influencing various physiological processes including immune function, metabolism, and neuroprotection. This article reviews the biological activity of DHEA, focusing on its mechanisms of action, clinical implications, and relevant research findings.
Overview of DHEA
DHEA is synthesized from cholesterol in the adrenal cortex and circulates in the bloodstream primarily as dehydroepiandrosterone sulfate (DHEAS). While DHEAS was traditionally considered an inactive metabolite, emerging research suggests that it possesses significant biological activity, particularly in immune modulation and cell signaling.
Key Functions of DHEA
- Precursor for Sex Steroids : DHEA is a critical intermediate in the biosynthesis of testosterone and estrogen.
- Immune Modulation : DHEA and its sulfate form have been shown to impact immune responses, particularly in neutrophils.
- Neuroprotective Effects : Research indicates potential roles in cognitive function and neuroprotection.
1. Interaction with Hormone Receptors
DHEA exhibits binding affinity for both androgen receptors (AR) and estrogen receptors (ER). Notably, it acts as a partial agonist for ERα and a full agonist for ERβ:
- Androgen Receptors : DHEA binds to ARs, promoting gene transcription associated with androgenic effects.
- Estrogen Receptors : DHEA activates ERβ more effectively than ERα, suggesting a significant role in mediating estrogenic effects at physiological concentrations .
2. Immune System Modulation
Recent studies highlight the role of DHEAS in enhancing immune function. For example:
- Neutrophil Activation : DHEAS has been shown to increase superoxide generation in human neutrophils, enhancing their bactericidal activity. This effect occurs via direct activation of protein kinase C (PKC), independent of conversion to DHEA or interaction with classical steroid receptors .
Clinical Implications
- Aging and Physical Vitality : Epidemiological studies correlate low serum levels of DHEA with decreased physical vitality and increased frailty in older adults .
- Cancer Research : Some studies suggest that DHEA may inhibit the proliferation of cancer cells, particularly through its action on ERβ. This indicates potential therapeutic applications in cancer treatment .
Case Studies
- A study on patients with adrenal insufficiency demonstrated improvements in well-being and quality of life following DHEA supplementation .
- Research involving elderly populations showed that higher levels of DHEAS were associated with better immune function and lower incidence of infections .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Clinical Implications |
|---|---|---|
| Hormonal Regulation | Precursor for testosterone/estrogen | Affects reproductive health |
| Immune Modulation | Activates PKC in neutrophils | Enhances immune response |
| Neuroprotection | Potential neuroprotective effects | May improve cognitive function |
| Cancer Inhibition | Activates ERβ | Possible therapeutic role in cancer treatment |
常见问题
Q. What are the physiological roles of DHEA in humans, and how do these roles inform experimental design?
DHEA is a prohormone synthesized primarily in the adrenal zona reticularis, serving as a precursor for sex steroids (e.g., testosterone, estradiol) via peripheral intracrine conversion . Its physiological roles include modulation of neuroprotection, immune function, and metabolic homeostasis. Researchers should design studies to measure both DHEA and its sulfate ester (DHEAS), as well as downstream metabolites, using validated assays (e.g., LC-MS/MS) to capture tissue-specific intracrine activity . Cohort stratification by age, sex, and health status is critical due to age-related declines in DHEA levels .
Q. How do DHEA and DHEAS levels vary with age and sex, and what methodological considerations are required for longitudinal studies?
Cross-sectional data show peak DHEAS levels at ages 15–24 in women and 20–24 in men, followed by a steady decline (~2%/year in free DHEA) . Longitudinal studies (e.g., the Massachusetts Male Aging Study) reveal steeper declines in bioavailable DHEA (2–3%/year) compared to cross-sectional trends, highlighting the impact of incident health conditions on hormone trajectories . Methodologically, repeated-measures analysis and adjustments for confounders (e.g., chronic illness, obesity) are essential to isolate age effects .
Q. What standardized assays are recommended for quantifying DHEA and its metabolites in clinical research?
LC-MS/MS is the gold standard for simultaneous quantification of DHEA, DHEAS, and related neurosteroids (e.g., allopregnanolone) due to high specificity and sensitivity . For large cohort studies, immunoassays may suffice but require cross-validation with MS-based methods to mitigate cross-reactivity errors .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on DHEA supplementation’s efficacy in aging populations?
Discrepancies arise from variations in baseline health status, dosage (e.g., 50 mg/day vs. higher doses), and outcome measures. For example, DHEA replacement in adrenal insufficiency improves well-being and sexuality , while mixed results in healthy aging populations may reflect differences in androgen bioavailability or IGF-1 modulation . Meta-analyses should stratify by population (e.g., adrenal-deficient vs. healthy) and employ dose-response models to identify thresholds for clinical efficacy .
Q. What mechanisms underlie DHEA’s neuroprotective effects, and how can these be modeled experimentally?
Observational studies associate higher DHEAS levels with improved executive function and working memory, particularly in educated women . Proposed mechanisms include GABAergic modulation and enhanced IGF-1 bioavailability. Preclinical models should use DHEA-deficient rodents combined with cognitive behavioral assays (e.g., Morris water maze) and neurosteroid profiling. Human trials must control for education and baseline cognitive status to isolate DHEA-specific effects .
Q. What experimental designs best address the causal relationship between DHEA and cardiovascular disease (CVD) risk?
Epidemiological data link low DHEAS to increased CVD mortality, with a 48% risk reduction per 100 µg/dL increase in DHEAS . Mechanistic studies show DHEA enhances endothelial NO synthesis and reduces vascular inflammation . Researchers should prioritize randomized controlled trials (RCTs) with CVD biomarkers (e.g., CRP, endothelial function assays) and subgroup analyses by baseline DHEA status. Mendelian randomization could further elucidate causality .
Q. How does DHEA interact with glucocorticoid and androgen signaling pathways in disease models?
In prostate cancer, DHEA metabolism by 3β-HSD to active androgens drives tumor growth, a process inhibited by abiraterone . In contrast, DHEA’s anti-glucocorticoid effects may protect against metabolic syndrome. Researchers should use tissue-specific knockout models (e.g., adrenal vs. gonadal DHEA sources) and transcriptomic profiling to dissect pathway interactions .
Methodological Challenges
Q. What statistical approaches are optimal for analyzing longitudinal DHEA data with high inter-individual variability?
Mixed-effects models account for within-subject variability and missing data in longitudinal cohorts . For age-related declines, spline regression or segmented models can identify nonlinear trends . Sensitivity analyses should test robustness to health confounders (e.g., obesity, medication use) .
Q. How can researchers mitigate confounding by health status in observational studies of DHEA and aging?
Define "healthy" cohorts using strict criteria (e.g., no chronic illness, normal BMI, non-smokers) to isolate age effects . Stratified analyses by frailty indices or comorbidity burden can clarify DHEA’s role in healthspan vs. lifespan .
Q. What biomarkers should be prioritized in DHEA supplementation trials to capture systemic effects?
Core biomarkers include DHEAS, testosterone, estradiol, IGF-1, and sex hormone-binding globulin (SHBG). For mechanistic insights, add inflammatory markers (IL-6, CRP), lipid profiles, and tissue-specific steroidogenic enzymes (e.g., 3β-HSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
